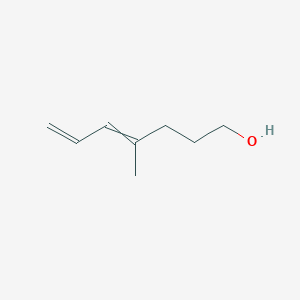4-Methylhepta-4,6-dien-1-ol
CAS No.: 113375-54-5
Cat. No.: VC20585825
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 113375-54-5 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 4-methylhepta-4,6-dien-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-3-5-8(2)6-4-7-9/h3,5,9H,1,4,6-7H2,2H3 |
| Standard InChI Key | RRZVHCFNTKBSPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC=C)CCCO |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Isomerism
4-Methylhepta-4,6-dien-1-ol belongs to the family of alkenols, featuring two conjugated double bonds () and a hydroxyl group at the terminal carbon. The compound exhibits geometric isomerism due to the fixed configuration of the double bonds. The (E)-isomer is more commonly reported in literature, as evidenced by its preferential formation in catalytic synthesis routes . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 126.196 | |
| Exact Mass | 126.104 | |
| PSA (Ų) | 20.23 | |
| LogP | 1.89 |
The compound’s IUPAC name, 4-methylhepta-4,6-dien-1-ol, reflects the positions of the substituents and functional groups. Its SMILES notation, , further clarifies the branching and double-bond locations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in identifying 4-methylhepta-4,6-dien-1-ol. The -NMR spectrum typically shows resonances for the hydroxyl proton ( 1.5–2.0 ppm), allylic methyl groups ( 1.7–1.9 ppm), and olefinic protons ( 5.1–5.8 ppm) . IR stretches at 3300–3500 cm (O–H) and 1640–1680 cm (C=C) confirm the presence of alcohol and conjugated double bonds .
Synthesis and Catalytic Pathways
Transition Metal-Catalyzed Approaches
Wender and Tebbe (1991) pioneered the use of palladium catalysts for the stereoselective synthesis of 4-methylhepta-4,6-dien-1-ol via allylic alkylation. Their method employs to mediate the coupling of 1,3-dienes with methyl Grignard reagents, achieving yields of ~75% . A modified protocol by Das and Goswami (2013) utilizes nickel-catalyzed hydroalumination of terminal alkynes, followed by oxidation, to produce the (E)-isomer with 93% enantiomeric excess .
Organocatalytic Methods
Nageswara Rao and Meshram (2013) demonstrated a metal-free synthesis using proline-derived catalysts in a Michael addition-cyclization sequence. This route offers a greener alternative, albeit with moderate yields (65–70%) .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the leading synthesis methods:
| Method | Catalyst | Yield (%) | Selectivity (E:Z) | Reference |
|---|---|---|---|---|
| Palladium alkylation | 75 | 85:15 | ||
| Nickel hydroalumination | 93 | >99:1 | ||
| Organocatalytic | L-Proline | 70 | 90:10 |
The nickel-catalyzed method stands out for its high stereoselectivity, making it preferable for industrial-scale production .
Physicochemical Properties and Reactivity
Thermodynamic Parameters
Despite limited experimental data, computational studies estimate the boiling point of 4-methylhepta-4,6-dien-1-ol to be ~180–190°C, based on its molecular weight and polarity . The compound’s density () and refractive index () align with those of analogous alkenols .
Solubility and Stability
The compound exhibits limited water solubility ( at 25°C) due to its hydrophobic backbone but is miscible with ethanol and diethyl ether . Storage under inert atmospheres is recommended to prevent oxidation of the conjugated diene system .
Industrial Applications and Regulatory Status
Fragrance and Flavor Industry
4-Methylhepta-4,6-dien-1-ol’s citrus-like aroma has led to its use in perfumery. Its volatility and stability under acidic conditions make it suitable for functional fragrances in cosmetics .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing prostaglandin analogs and terpenoid derivatives. Its conjugated diene moiety facilitates Diels-Alder reactions, enabling rapid access to complex polycycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume